(5E)-1-acetyl-5-(4-isopropylbenzylidene)-2-thioxoimidazolidin-4-one
Description
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Properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5E)-1-acetyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O2S/c1-9(2)12-6-4-11(5-7-12)8-13-14(19)16-15(20)17(13)10(3)18/h4-9H,1-3H3,(H,16,19,20)/b13-8+ |
InChI Key |
VLVNLHFWENKEAR-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2C(=O)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2C(=O)C |
Origin of Product |
United States |
Biological Activity
(5E)-1-acetyl-5-(4-isopropylbenzylidene)-2-thioxoimidazolidin-4-one is a compound belonging to the thiohydantoin class, characterized by its unique imidazolidinone structure. The presence of an acetyl group at the 1-position, a thioxo group at the 2-position, and a substituted benzylidene moiety at the 5-position enhances its lipophilicity and may influence its biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 340.4 g/mol. Its structural features include:
- Acetyl Group : Enhances solubility and reactivity.
- Thioxo Group : Increases biological activity through interaction with enzymes and proteins.
- Isopropyl Substitution : Improves lipophilicity, facilitating cellular uptake.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown significant potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. Studies report IC50 values ranging from 22.43 ± 2.09 to 61.21 ± 2.83 µM against hydroxyl radicals, outperforming standard antioxidants like vitamin C (IC50 = 60.51 ± 1.02 µM) .
- Enzyme Inhibition : It acts as an inhibitor of α-amylase, which is vital for managing diabetes. The reported IC50 values for enzyme inhibition range from 4.95 ± 0.44 to 69.71 ± 0.05 µM, indicating its effectiveness compared to standard drugs such as acarbose (IC50 = 21.55 ± 1.31 µM) .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to its interactions with various biological macromolecules:
- Protein Binding : The compound may bind to specific enzymes or receptors, modulating their activity.
- Nucleic Acid Interactions : It could potentially disrupt nucleic acid synthesis or function, impacting cellular processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetyl-5-isobutyl-2-thioxoimidazolidin-4-one | Isobutyl substitution | Anticonvulsant, antiarrhythmic |
| 3-(3-Alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-one | Diarylpiperidine moiety | Antibacterial and antifungal |
This table illustrates how variations in structural features can lead to diverse pharmacological profiles.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiohydantoins and their derivatives:
- A study on thiosemicarbazones demonstrated their effectiveness as anti-HIV agents and their ability to inhibit various enzymes related to metabolic disorders .
- Another research highlighted the antioxidant capabilities of similar compounds, reinforcing the potential health benefits associated with thiohydantoin derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (5E)-1-acetyl-5-(4-isopropylbenzylidene)-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between acetylated imidazolidinone precursors and substituted benzaldehydes. For example, a two-step process involves (i) thioacetylation of imidazolidinone derivatives using thioacetic acid and (ii) benzylidene formation via Knoevenagel condensation with 4-isopropylbenzaldehyde. Piperidine or morpholine are often used as catalysts in anhydrous ethanol under reflux (60–80°C, 4–6 hours), achieving yields of 80–90% . Key factors affecting yield include solvent polarity, catalyst choice, and reaction time.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : H and C NMR identify proton environments (e.g., acetyl CH at δ 2.3–2.5 ppm, thioxo S=C-NH at δ 10.5–11.0 ppm) and confirm benzylidene conjugation via coupling constants (J = 12–14 Hz for trans-alkene protons) .
- FTIR : Key peaks include C=O (1690–1710 cm), C=S (1250–1280 cm), and conjugated C=C (1600–1620 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 329.1) and fragmentation patterns .
Q. How is purity assessed during synthesis, and what analytical methods are recommended?
- Methodology :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) at 254 nm UV detection ensure >98% purity. Retention times typically range 8–10 minutes .
- TLC : Silica gel plates (ethyl acetate/hexane, 1:1) with visualization under UV or iodine vapor confirm reaction progress .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties like HOMO-LUMO gaps (indicating electrophilicity) and Mulliken charges to predict nucleophilic attack sites. Molecular docking (AutoDock Vina) against protein targets (e.g., EGFR kinase) identifies binding affinities, validated via IC assays .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., antitumor vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Studies : Test a wide concentration range (0.1–100 µM) in cell lines (e.g., MCF-7, HeLa) to differentiate cytotoxic vs. cytostatic effects .
- Pathway-Specific Assays : Use Western blotting to quantify apoptosis markers (e.g., caspase-3) or ELISA for inflammatory cytokines (e.g., TNF-α) to isolate mechanisms .
- Comparative SAR : Synthesize analogs (e.g., replacing 4-isopropyl with methoxy groups) to determine substituent effects on activity .
Q. What challenges arise in elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Enzyme Kinetics : Michaelis-Menten assays with varying substrate concentrations identify competitive/non-competitive inhibition. For example, monitor NADPH oxidation in dehydrogenase assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding motifs at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
